An In-depth Technical Guide to Iso-PPADS Tetrasodium: A Non-selective P2X Receptor Antagonist
An In-depth Technical Guide to Iso-PPADS Tetrasodium: A Non-selective P2X Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iso-PPADS (Pyridoxalphosphate-6-azophenyl-2',5'-disulfonic acid) tetrasodium salt is a valuable pharmacological tool extensively utilized in the study of purinergic signaling. As a non-selective antagonist of P2X receptors, a family of ligand-gated ion channels activated by extracellular adenosine 5'-triphosphate (ATP), Iso-PPADS has been instrumental in delineating the physiological and pathophysiological roles of these receptors in diverse cellular processes. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and pharmacological profile of Iso-PPADS tetrasodium. Detailed experimental protocols for its application in key research methodologies, including two-electrode voltage clamp electrophysiology and intracellular calcium imaging, are presented. Furthermore, this guide includes structured data tables for easy comparison of its activity across various P2 receptor subtypes and visual diagrams of its mechanism and experimental application to facilitate a deeper understanding of its use in research and drug development.
Core Compound Properties
Iso-PPADS tetrasodium is a pyridoxal phosphate derivative that functions as a potent, non-selective antagonist at P2X purinoceptors.[1][2] Its chemical and physical properties are summarized below.
| Property | Value |
| Chemical Name | Pyridoxalphosphate-6-azophenyl-2',5'-disulfonic acid tetrasodium salt |
| Molecular Formula | C₁₄H₁₀N₃Na₄O₁₂PS₂ |
| Molecular Weight | 599.3 g/mol [2] |
| Appearance | Orange solid |
| Solubility | Soluble in water to 100 mM[2] |
| Storage | Desiccate at -20°C[2] |
Mechanism of Action
Iso-PPADS exerts its antagonistic effect by blocking the ion channel pore of P2X receptors. Upon binding of the endogenous agonist ATP, P2X receptors, which are trimeric cation-permeable channels, undergo a conformational change that opens the channel, allowing the influx of cations such as Na⁺ and Ca²⁺. This influx leads to membrane depolarization and the initiation of various downstream signaling cascades. Iso-PPADS, by binding to the receptor, prevents this ATP-gated ion influx, thereby inhibiting the physiological response.
Pharmacological Profile: Quantitative Data
Iso-PPADS exhibits a broad-spectrum antagonist activity across various P2X receptor subtypes. It is reported to be more potent than its isomer, PPADS, at P2X₁, P2X₂, P2X₃, and P2Y₁ receptors.[2] The following table summarizes the available quantitative data on the inhibitory activity of Iso-PPADS.
| Receptor Subtype | Antagonist Activity | Species | Reference |
| P2X (general) | pKi = 6.5 | Rat | |
| P2X₁ | IC₅₀ = 43 nM | Recombinant | [2] |
| P2X₃ | IC₅₀ = 84 nM | Recombinant | [2] |
| [³H]α,β-meATP binding (high affinity) | pKi = 6.5 ± 0.02 | Rat | [3] |
| [³H]α,β-meATP binding (low affinity) | pKi = 4.4 ± 0.2 | Rat | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments utilizing Iso-PPADS tetrasodium to characterize P2X receptor function.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This protocol is designed to measure the inhibitory effect of Iso-PPADS on ATP-gated currents in Xenopus oocytes expressing a specific P2X receptor subtype.
Materials:
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Xenopus laevis oocytes
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cRNA of the P2X receptor of interest
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TEVC setup (amplifier, micromanipulators, perfusion system)
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Glass capillaries for microelectrodes
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3 M KCl for electrode filling
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ND96 solution (in mM: 96 NaCl, 2 KCl, 1 MgCl₂, 1.8 CaCl₂, 5 HEPES; pH 7.5)
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ATP stock solution
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Iso-PPADS tetrasodium stock solution
Procedure:
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Oocyte Preparation and Injection:
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Harvest and defolliculate Xenopus oocytes.
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Inject oocytes with 5-50 ng of the P2X receptor cRNA.
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Incubate oocytes for 2-5 days at 16-18°C in ND96 solution supplemented with antibiotics.
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Electrode Preparation:
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Pull glass capillaries to obtain microelectrodes with a resistance of 0.5-2 MΩ when filled with 3 M KCl.
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Recording:
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Place an oocyte in the recording chamber and perfuse with ND96 solution.
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Impale the oocyte with the two microelectrodes (one for voltage sensing, one for current injection).
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Clamp the oocyte membrane potential at a holding potential of -60 mV.
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Establish a stable baseline current.
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Agonist and Antagonist Application:
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Apply a specific concentration of ATP (typically the EC₅₀ concentration for the expressed receptor) to elicit an inward current.
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After washout and return to baseline, pre-incubate the oocyte with varying concentrations of Iso-PPADS for 1-5 minutes.
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Co-apply the same concentration of ATP in the presence of Iso-PPADS and record the inhibited current.
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Data Analysis:
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Measure the peak amplitude of the ATP-induced current in the absence and presence of different concentrations of Iso-PPADS.
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Calculate the percentage of inhibition for each concentration.
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Construct a concentration-response curve and determine the IC₅₀ value for Iso-PPADS.
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Intracellular Calcium Imaging Assay
This protocol provides a method to assess the inhibitory effect of Iso-PPADS on ATP-induced intracellular calcium mobilization in a cell line expressing the P2X receptor of interest.
Materials:
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Cells expressing the P2X receptor of interest (e.g., HEK293 cells)
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Black-walled, clear-bottom 96-well microplates
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Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
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Pluronic F-127
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Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
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ATP stock solution
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Iso-PPADS tetrasodium stock solution
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Fluorescence microplate reader with automated liquid handling
Procedure:
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Cell Plating:
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Seed the cells into the 96-well microplates at an appropriate density and allow them to adhere overnight.
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Dye Loading:
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Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
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Remove the culture medium from the cells and add the loading buffer.
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Incubate for 30-60 minutes at 37°C, protected from light.
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Cell Washing:
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Gently wash the cells twice with HBSS to remove extracellular dye.
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Antagonist Incubation:
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Add solutions of varying concentrations of Iso-PPADS to the appropriate wells. Include a vehicle control.
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Incubate for 15-30 minutes at room temperature.
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Agonist Stimulation and Data Acquisition:
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Place the microplate in the fluorescence plate reader.
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Establish a baseline fluorescence reading for each well.
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Add a pre-determined concentration of ATP (typically the EC₈₀ concentration) to all wells simultaneously using the automated dispenser.
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Immediately begin kinetic measurement of fluorescence intensity for 1-5 minutes.
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Data Analysis:
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Calculate the change in fluorescence (ΔF) or the ratio of fluorescence to baseline (F/F₀).
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Determine the peak response for each well.
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Calculate the percentage of inhibition for each Iso-PPADS concentration relative to the control (agonist only) response.
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Plot the percentage of inhibition against the Iso-PPADS concentration to generate a dose-response curve and determine the IC₅₀ value.
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Conclusion
Iso-PPADS tetrasodium remains a cornerstone pharmacological agent for the investigation of P2X receptor-mediated signaling. Its broad antagonist profile, coupled with its water solubility, makes it a versatile tool for a range of in vitro and in vivo studies. While its lack of selectivity necessitates careful experimental design and interpretation, particularly when multiple P2X or P2Y receptor subtypes are present, its utility in characterizing the fundamental roles of purinergic signaling is undisputed. The detailed protocols and compiled data within this guide are intended to facilitate the effective and informed use of Iso-PPADS tetrasodium in advancing our understanding of P2X receptor biology and its therapeutic potential.
